5-(Difluoromethyl)-2,3-dimethoxybenzoic acid
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Overview
Description
Synthesis Analysis
The synthesis of difluoromethyl compounds often involves the use of difluoromethylation reagents. Recent advances have been made in difluoromethylation processes based on X–CF2H bond formation, where X can be C (sp), C (sp2), C (sp3), O, N, or S .Molecular Structure Analysis
The molecular structure of difluoromethyl compounds is characterized by the presence of a difluoromethyl group (-CF2H). This group can be attached to various other groups in the molecule, leading to a wide range of possible structures .Chemical Reactions Analysis
Difluoromethylation reactions can be classified into nucleophilic, electrophilic, and free radical difluoromethylation reactions. These reactions involve the transfer of a CF2H group to a substrate .Physical And Chemical Properties Analysis
The physical and chemical properties of difluoromethyl compounds depend on their specific structure. In general, these compounds are characterized by their reactivity, due to the presence of the difluoromethyl group .Mechanism of Action
Safety and Hazards
Future Directions
The field of difluoromethylation is a rapidly growing area of research, with potential applications in pharmaceuticals and materials science. Future research will likely focus on developing new difluoromethylation reagents and methods, as well as exploring the biological activity of difluoromethyl compounds .
properties
IUPAC Name |
5-(difluoromethyl)-2,3-dimethoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O4/c1-15-7-4-5(9(11)12)3-6(10(13)14)8(7)16-2/h3-4,9H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URZKPPBGJUBTSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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